2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine -

2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine

Catalog Number: EVT-3982735
CAS Number:
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino) propane hydrochloride (DDPH)

  • Compound Description: DDPH is investigated for its effects on cardiac ion channels. Research shows that it inhibits both inward rectifier K+ current (IK1) and delayed rectifier K+ current (IK) in guinea pig ventricular myocytes, influencing action potential duration. []
  • Relevance: Both DDPH and the target compound, 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine, share a core structure of a 3,4-dimethoxyphenyl-ethylamine moiety. They differ in the substituents attached to the ethylamine nitrogen. DDPH features a complex propane-derived substituent incorporating a 2,6-dimethylphenoxy group, while the target compound has a simpler N-methyl-N-(3-furylmethyl) substituent. This common 3,4-dimethoxyphenyl-ethylamine scaffold suggests potential similarities in their pharmacological profiles, particularly regarding interactions with ion channels or other targets within the cardiovascular system. Further research is needed to confirm any shared activity. You can find more information on DDPH in this research paper: .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

  • Compound Description: This compound has been synthesized and characterized using X-ray crystallography. Its crystal structure reveals stabilizing intramolecular C—H⋯O hydrogen bonds and intermolecular C—H⋯O, C—H⋯π, and π–π interactions. []
  • Relevance: Similar to the target compound, this molecule contains the N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl structural motif. This makes it a close analog, differing only in the replacement of the 3-furylmethyl group in the target with a naphthalene-1-sulfonyl group. This difference highlights how modifications to this region of the molecule can be used to explore structure-activity relationships. The crystallographic data for this analog can be valuable in understanding potential intermolecular interactions and solid-state packing of the target compound. For more details, refer to: .

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits weak π–π interactions between its benzene rings. The crystal structure also reveals a two-dimensional network parallel to (001) formed through O—H⋯O and O—H⋯(O,O) hydrogen bonds involving water molecules. []
  • Relevance: Sharing the N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl fragment with the previous compound and the target, this molecule offers further insight into structural modifications. The presence of the 4-bromo-3-carboxy-5-methylphenyl group, in contrast to the 3-furylmethyl group in the target, allows for analyzing the impact of bulky and polar substituents on the molecule's properties. The detailed analysis of its crystal structure, particularly the hydrogen bonding patterns, can be insightful for understanding the potential solid-state behavior of the target compound. The paper discussing this compound can be found here: .

2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide

  • Compound Description: This compound was utilized in a study focused on the Bischler-Napieralski cyclization reaction. This research highlighted an unexpected dealkylation during the cyclization of this compound and explored the electronic effects of substituents on the reaction outcome. []
  • Relevance: This compound is structurally analogous to 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine, sharing the 2-(3,4-dimethoxyphenyl)ethyl unit linked to an amine nitrogen. The difference lies in the remaining substituents on the nitrogen. Understanding the reactivity of this analog, particularly its participation in the Bischler-Napieralski cyclization and the observed dealkylation, can provide valuable insights into potential synthetic strategies and reactivity patterns of the target compound. You can find the research paper here: .

Aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methanes

  • Compound Description: This series of compounds represents a group of heterocyclic derivatives designed and synthesized as potential pharmaceutical agents. Their preparation and potential applications are outlined in a patent, emphasizing their unique structural features and potential therapeutic value. [, ]
  • Relevance: These compounds, though structurally diverse due to the variable aryl and heteroaryl groups, consistently feature the [N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy] methane core. This shared motif with 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine highlights the significance of this specific structural arrangement in medicinal chemistry. Comparing the activities of these analogs with the target compound could offer valuable information regarding the role of the 3-furylmethyl group and guide further optimization efforts. More information on these compounds can be found in the patents: and .

l-(5-(3,4-Dimethoxyphenyl)-pyrazol-3-yl-oxypropyl)-3-[n-methyl-n-[2-(3,4-dimethoxyphenyl)ethyl]amino]propane hydrochloride (KC11346)

  • Compound Description: KC11346 and its two metabolites, KC12795 and KC12816, were studied using a high-performance liquid chromatography method developed specifically for their determination in dog plasma. This research emphasizes the importance of analytical techniques in pharmacokinetic studies. []
  • Relevance: KC11346 exhibits significant structural similarity to 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine. Both share the [N-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]amino]propane core structure, highlighting the relevance of this specific motif in drug design. The key difference lies in the presence of a (5-(3,4-dimethoxyphenyl)-pyrazol-3-yl-oxy) group in KC11346, replacing the 3-furylmethyl group in the target compound. Investigating the pharmacological profile of KC11346 and its metabolites might provide insights into the influence of the 3-furylmethyl group on the target compound's activity. The details of the study can be found here: .

2-(3,4-Dimethoxyphenyl)ethylamine Derivatives

  • Compound Description: This entry refers to a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine investigated for their anti-ulcer activity. The research highlights the efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride and explores further modifications for optimizing the anti-ulcer properties. Subsequent modifications led to the development of 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511), demonstrating potent anti-ulcer activity with an improved pharmacokinetic profile. [, , , ]
  • Relevance: These derivatives, particularly DQ-2511, share the 2-(3,4-dimethoxyphenyl)ethylamine core with 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine, emphasizing the importance of this structural feature for biological activity. The different substituents on the amine nitrogen in these analogs, compared to the target compound, allow for exploring the structure-activity relationship and understanding the influence of these modifications on anti-ulcer activity and other pharmacological properties. Further investigation into the pharmacological profiles of these analogs may reveal potential overlaps or divergences in their mechanisms of action compared to the target compound. Details on these derivatives and their activities can be found in the research papers: , , , and .
  • Compound Description: These analogs of the calcium channel blocker Verapamil were designed to investigate the relationship between molecular flexibility and pharmacological activity. Specifically, four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile were synthesized and pharmacologically evaluated. This research aimed to understand the active conformation(s) of Verapamil responsible for its cardiac depressant and vasorelaxant activities. []
  • Relevance: Although structurally more complex, these Verapamil analogs share the [N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamino] portion with 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine. This shared motif, present in several compounds within this analysis, further strengthens its recognition as a pharmacologically relevant scaffold. Understanding how restricting molecular flexibility in these analogs impacts their interactions with calcium channels could indirectly provide information on potential binding modes or conformational preferences for the target compound when interacting with biological targets. For a deeper understanding of these Verapamil analogs, refer to: .
  • Compound Description: This research focused on developing new sulfonamide derivatives as potential anticancer agents. The synthesized compounds incorporated a 3,4-dimethoxyphenyl moiety and were evaluated for their in vitro anticancer activity against various cancer cell lines. Notably, compounds incorporating a (3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)benzenesulfonamide core exhibited promising activity and were further investigated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. []
  • Relevance: While not directly containing the full 2-(3,4-dimethoxyphenyl)ethylamine structure of the target compound, these sulfonamides highlight the use of the 3,4-dimethoxyphenyl moiety in medicinal chemistry, particularly for developing anticancer agents targeting VEGFR-2. Although the target compound's biological activity is unknown, the presence of the 3,4-dimethoxyphenyl group might suggest some potential for interacting with similar biological pathways or targets. These findings emphasize the importance of exploring the target compound's anticancer properties. For a more comprehensive understanding of these sulfonamides and their activities, refer to: .

Properties

Product Name

2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-17(11-14-7-9-20-12-14)8-6-13-4-5-15(18-2)16(10-13)19-3/h4-5,7,9-10,12H,6,8,11H2,1-3H3

InChI Key

XUVAYIZNMCDGMR-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=COC=C2

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=COC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.